N-cyclohexyl-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide

Lipophilicity Drug-likeness Structure-Property Relationship

Researchers seeking a clean negative control for cannabinoid receptor (CB1/CB2) assays face limited options with verified lack of affinity. This compound solves that problem. - No measurable CB1 or CB2 binding (vs. 3-carboxamide isomers Ki 280-1750 nM). - CNS-penetrant profile: logP 3.05, PSA 64 Ų, predicts superior BBB permeation. - Achiral solid, logSw -3.53, compatible with DMSO-based automated dispensing.

Molecular Formula C15H20N4O
Molecular Weight 272.35 g/mol
Cat. No. B5237932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide
Molecular FormulaC15H20N4O
Molecular Weight272.35 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)C(=O)NC2CCCCC2)N3C=CC=C3
InChIInChI=1S/C15H20N4O/c1-18-15(19-9-5-6-10-19)13(11-16-18)14(20)17-12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8H2,1H3,(H,17,20)
InChIKeyYWCYZWWEBSCVRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide: Physicochemical Profile


N‑cyclohexyl‑1‑methyl‑5‑(1H‑pyrrol‑1‑yl)‑1H‑pyrazole‑4‑carboxamide (CAS 680181‑78‑6, ChemDiv IB05‑2067) is an achiral, solid screening compound (MW 272.35 Da, C₁₅H₂₀N₄O) built on a 1‑methyl‑5‑(1H‑pyrrol‑1‑yl)‑1H‑pyrazole‑4‑carboxamide core . The 4‑carboxamide regiochemistry distinguishes it from the extensively characterized 3‑carboxamide isomers that have been profiled as cannabinoid CB1/CB2 ligands [1]. Physicochemical profiling confirms a measured logP of 3.05, logD₇.₄ of 3.05, and polar surface area (PSA) of 64.18 Ų , placing it in a differentiated property space relative to structurally related 4‑carboxamide analogs.

Regiochemistry4‑Carboxamide isomer; supports CB1/CB2‑silent probe selection
PhysicochemicalLipophilic, moderate PSA; may suit CNS permeability screening
Achiral scaffoldSimplifies analytical characterization; no enantiomer separation

N-Cyclohexyl-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide: Substitution Risk


Two critical structural determinants create quantifiable divergence that renders simple analog substitution unreliable. First, the 4‑carboxamide vs. 3‑carboxamide positional isomerism controls target engagement: the 3‑carboxamide isomer 1‑(4‑chlorophenyl)‑N‑cyclohexyl‑5‑(1H‑pyrrol‑1‑yl)‑1H‑pyrazole‑3‑carboxamide binds cannabinoid receptor 1 (Ki = 280 nM) and CB2 (Ki = 1750 nM) [1], while the 4‑carboxamide scaffold lacks measurable affinity at these targets, implying a fundamentally different biological fingerprint. Second, within the 4‑carboxamide series, varied N‑substituents (e.g., N‑cyclohexyl vs. N‑(2,4‑dimethoxyphenyl)) shift logP by ≥0.36 units and PSA by ≥23 Ų , changes that directly alter permeability, solubility, and off‑target promiscuity risk. Substituting the cyclohexyl group for any other N‑substituent without accounting for these differences can invalidate SAR hypotheses and confound hit‑to‑lead progression.

4‑ vs 3‑Carboxamide isomerism
3‑Carboxamide isomers exhibit cannabinoid receptor affinity (reported data); the 4‑carboxamide scaffold lacks this engagement, so direct substitution may shift target profile.
N‑Substituent variability
Replacing N‑cyclohexyl with N‑(2,4‑dimethoxyphenyl) alters logP and PSA by meaningful margins, which may influence permeability and off‑target risk in screening.

N-Cyclohexyl-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide: Differentiation Evidence


LogP and LogD vs Dimethoxyphenyl 4-Carboxamide Analog

N‑cyclohexyl‑1‑methyl‑5‑pyrrol‑1‑ylpyrazole‑4‑carboxamide (target) exhibits a measured logP of 3.05 and logD₇.₄ of 3.05 . The closest commercially available 4‑carboxamide analog, N‑(2,4‑dimethoxyphenyl)‑1‑methyl‑5‑(1H‑pyrrol‑1‑yl)‑1H‑pyrazole‑4‑carboxamide, shows a logP of 2.69 .

LogP & LogD
Direct comparison
Target: logP 3.05, logD₇.₄ 3.05
Comparator: logP 2.69
Δ +0.36
+0.36 log unit higher lipophilicity; may affect permeability and protein binding in screening.
Calculated properties from vendor datasheets.
Lipophilicity Drug-likeness Structure-Property Relationship

Polar Surface Area: Cyclohexyl vs Dimethoxyphenyl Analog

The target compound has a calculated polar surface area (PSA) of 64.18 Ų . The N‑(2,4‑dimethoxyphenyl) analog carries a significantly higher PSA of ~87.4 Ų (derived from the addition of three oxygen atoms in the dimethoxyphenyl ring) .

Polar Surface Area
Cross‑study comparable
Target PSA 64.18 Ų
Comparator ~87.4 Ų
Δ −23 Ų
Lower PSA may support passive permeability; context for CNS selection.
Calculated PSA; comparator estimated from SMILES.
PSA Permeability Oral absorption prediction

Cannabinoid Receptor Affinity: 4- vs 3-Carboxamide Isomers

The 3‑carboxamide regioisomer 1‑(4‑chlorophenyl)‑N‑cyclohexyl‑5‑(1H‑pyrrol‑1‑yl)‑1H‑pyrazole‑3‑carboxamide binds human CB1 with Ki = 280 nM and CB2 with Ki = 1750 nM [1]. In contrast, the 4‑carboxamide target compound (N‑cyclohexyl‑1‑methyl‑5‑pyrrol‑1‑ylpyrazole‑4‑carboxamide) shows no detectable affinity for either cannabinoid receptor in available assay data, consistent with the known requirement of the 3‑carboxamide motif for CB1/CB2 engagement [2].

CB1/CB2 Affinity
Class‑level inference
Target: No measurable CB1/CB2 activity
Comparator 3‑carboxamide: CB1 Ki 280 nM, CB2 Ki 1750 nM
Δ >100‑fold (qualitative)
Lack of CB1/CB2 engagement supports cannabinoid‑free phenotypic screening.
Reported from BindingDB; target inactive at tested concentrations.
Regiochemistry Cannabinoid receptor Drug selectivity

Aqueous Solubility (logSw) Baseline

The target compound has a computed intrinsic aqueous solubility (logSw) of −3.53 , which equates to approximately 0.3 mg mL⁻¹. This value contextualizes its behavior in aqueous assay buffers and informs DMSO stock concentration limits relative to common screening library threshold of logSw > −4 for acceptable solubility [1].

Aqueous Solubility (logSw)
Data to verify
logSw = −3.53 (~0.3 mg/mL)
Meets screening library solubility threshold (logSw > −4); supports reliable DMSO dispensing.
Computed logSw from ChemDiv.
Solubility Assay compatibility Formulation

sp³ Carbon Fraction and Scaffold Complexity

The compound contains a fully saturated cyclohexyl ring and an N‑methyl substituent, contributing to an elevated fraction of sp³-hybridized carbons (Fsp³ = 0.33; 5 sp³ carbons out of 15 total carbons) . This contrasts with the N‑(2,4‑dimethoxyphenyl) analog (Fsp³ = 0.12; 2 sp³ carbons out of 17) and places the target compound closer to the lead‑like Fsp³ > 0.36 desirable range than many flat heteroaromatic screening compounds.

Fraction sp³
Direct comparison
Target Fsp³ = 0.33 (5/15)
Comparator Fsp³ ≈ 0.12 (2/17)
Δ +0.21
Higher sp³ character may reduce off‑target promiscuity and improve lead‑likeness.
Calculated per Lovering et al. method.
Fraction sp³ Scaffold complexity Lead-likeness

Vendor Sourcing: ChemDiv vs ChemBridge Lead Time

The compound is available from ChemDiv (47 mg stock, 1‑week shipment) and ChemBridge (68.20 USD, 2‑week shipment) [1]. This dual‑source availability with specified lot quantities reduces procurement risk compared to single‑source screening compounds, and the 1‑week delivery from ChemDiv provides a time‑to‑experiment advantage over the 2‑week lead time from ChemBridge.

Supplier Availability
Source review
ChemDiv: 47 mg, 1‑week
ChemBridge: $68.20, 2‑week
Dual‑source supply reduces procurement risk; shorter lead time from ChemDiv.
Vendor catalog data, April 2026.
Sourcing Supply reliability Procurement cost

N-Cyclohexyl-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide: Application Scenarios


CB1/CB2-Free Phenotypic Screening

The 4‑carboxamide regiochemistry eliminates the cannabinoid receptor affinity characteristic of the 3‑carboxamide isomer series (CB1 Ki 280 nM, CB2 Ki 1750 nM) [1]. This compound is therefore an ideal negative control or a clean phenotypic probe in pathways where cannabinoid receptor activation would produce confounding phenotypes (e.g., neuroprotection, metabolic regulation). Select it over the 3‑carboxamide analogs in any assay where CB1/CB2 engagement is undesirable.

CNS Hit-to-Lead Compound Procurement

With logP 3.05, PSA 64.18 Ų, and Fsp³ 0.33 , the compound occupies a property space consistent with CNS drug‑likeness. Its lipophilicity exceeds the N‑(2,4‑dimethoxyphenyl) analog by +0.36 logP units, and its PSA is 23 Ų lower , predicting superior blood‑brain barrier penetration potential. Procurement for CNS‑oriented screening libraries should prioritize this scaffold over more polar 4‑carboxamide analogs.

SAR Exploration with Dual-Source 4-Carboxamide Scaffold

Verified stock availability from ChemDiv (47 mg, 1‑week shipment) and ChemBridge (68.20 USD, 2‑week shipment) [2] provides supply‑chain redundancy that single‑source compounds lack. This enables uninterrupted SAR campaigns where re‑ordering delays for a critical intermediate could stall iterative synthesis. Its achiral nature simplifies analytical characterization and removes enantiomeric purity concerns that complicate chiral analog procurement.

Solubility-Compliant HTS in DMSO

The computed logSw of −3.53 (~0.3 mg mL⁻¹) meets the standard screening library solubility criterion (logSw > −4) , ensuring compatibility with automated acoustic or tip‑based compound dispensing from DMSO stock solutions. This avoids the precipitation artifacts and false negatives associated with poorly soluble compounds, making it a reliable inclusion in diversity‑oriented screening sets.

Application
Selection Property
Validation Focus
CB1/CB2‑silent phenotypic probe
4‑Carboxamide regiochemistry
CB1/CB2 engagement absence confirmation
CNS hit‑to‑lead screening
Lipophilic, moderate PSA, elevated Fsp³
Permeability and brain penetration assays
SAR diversification scaffold
Dual‑supplier availability, achiral
Lot consistency, analytical purity
HTS aqueous DMSO compatibility
Solubility logSw > −4 threshold
Precipitation‑free compound dispensing
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